Bis(trimethylsilyl)acetylenedicarboxylate

Description

Properties

IUPAC Name |

bis(trimethylsilyl) but-2-ynedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHMNBZWRLSKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C#CC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343525 | |

| Record name | Bis(trimethylsilyl)acetylenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76734-92-4 | |

| Record name | Bis(trimethylsilyl)acetylenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilyl) acetylenedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(trimethylsilyl)acetylenedicarboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Bis(trimethylsilyl)acetylenedicarboxylate is a versatile reagent in organic synthesis, valued for its role as a stable, silylated equivalent of the highly reactive acetylenedicarboxylic acid. The presence of the two bulky trimethylsilyl (TMS) groups confers unique reactivity and solubility properties, making it a key building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its structure, synthesis, and reactivity, with a focus on its application in cycloaddition reactions, tailored for researchers and professionals in chemical and pharmaceutical development.

Molecular Structure and Properties

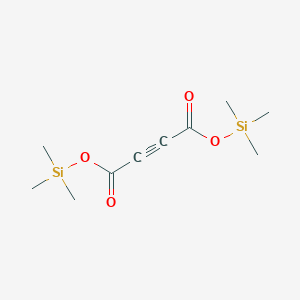

Bis(trimethylsilyl)acetylenedicarboxylate is characterized by a central alkyne functional group flanked by two carboxylate groups, which are in turn esterified with trimethylsilyl moieties. This symmetrical structure is fundamental to its reactivity.

Chemical Structure:

Caption: 2D Structure of Bis(trimethylsilyl)acetylenedicarboxylate.

The key structural feature is the electron-deficient triple bond, activated by the two adjacent ester functionalities. This makes the molecule a potent electrophile and an excellent dienophile in reactions such as the Diels-Alder cycloaddition. The TMS groups provide steric bulk and increase the compound's solubility in nonpolar organic solvents. They also serve as protecting groups that can be readily cleaved under specific conditions to unmask the corresponding carboxylic acids.

Physicochemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 76734-92-4 | [1] |

| Molecular Formula | C₁₀H₁₈O₄Si₂ | [1] |

| Molecular Weight | 258.42 g/mol | [1] |

| Appearance | Liquid | |

| Synonym | Bis(trimethylsilyl) 2-butynedioate | [1] |

Synthesis of Bis(trimethylsilyl)acetylenedicarboxylate

The preparation of this reagent is elegantly achieved through the silylation of acetylenedicarboxylic acid. The use of a powerful silylating agent is crucial for the efficient conversion to the desired product. The most authoritative method, reported by Wender and Eck, utilizes N,O-bis(trimethylsilyl)acetamide (BSA) as the silylating agent.

Reaction Scheme:

Caption: Synthesis of Bis(trimethylsilyl)acetylenedicarboxylate.

Experimental Protocol: Synthesis via Silylation

This protocol is based on the established method for silylating carboxylic acids, adapted for acetylenedicarboxylic acid.

Materials:

-

Acetylenedicarboxylic acid

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry, inert-atmosphere-flushed round-bottom flask, add acetylenedicarboxylic acid (1.0 equivalent).

-

Add anhydrous solvent to dissolve or suspend the starting material.

-

With stirring, add N,O-bis(trimethylsilyl)acetamide (BSA) (a slight excess, e.g., 2.2 equivalents) dropwise at room temperature. The use of BSA is advantageous as the reaction byproduct, acetamide, is often easily removed.

-

The reaction is typically stirred at room temperature and monitored by an appropriate technique (e.g., TLC or NMR) until completion. The silylation of carboxylic acids with BSA is often rapid.

-

Upon completion, the solvent and any volatile byproducts are removed under reduced pressure.

-

The crude product can then be purified, typically by vacuum distillation, to yield pure Bis(trimethylsilyl)acetylenedicarboxylate.

Expertise & Causality: The choice of BSA as the silylating agent is critical. Unlike methods that might use trimethylsilyl chloride with a base, BSA provides a neutral and highly effective pathway for silylation. The driving force for the reaction is the formation of the stable Si-O bond and the byproduct acetamide. This avoids the formation of hydrochloride salts, which can complicate purification. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the silylating agent and the product.

Reactivity and Applications in Synthesis

The primary utility of Bis(trimethylsilyl)acetylenedicarboxylate lies in its function as an activated alkyne for cycloaddition reactions.

Diels-Alder Reactions

As an electron-deficient dienophile, it readily participates in [4+2] cycloaddition reactions with a variety of dienes. A classic example is its reaction with cyclopentadiene.

Reaction Scheme: Diels-Alder Cycloaddition

Caption: Diels-Alder reaction with cyclopentadiene.

This reaction proceeds to form a bicyclic adduct with the two silylester groups in a cis-relationship on the newly formed double bond. The resulting adduct is a versatile intermediate that can be further manipulated. For instance, the silyl esters can be hydrolyzed to the corresponding diacid, and the double bond can undergo various transformations.

1,3-Dipolar Cycloadditions

The compound also reacts as a dipolarophile with 1,3-dipoles. An interesting example is its reaction with strained alkynes like cyclooctyne. In this case, the initial 1,3-dipolar cycloaddition is followed by a retro-Brook rearrangement, leading to a ketone product, demonstrating the unique reactivity pathways accessible with this reagent.

Handling and Storage

Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The compound is moisture-sensitive. Handle under an inert atmosphere.

-

It is classified as a flammable liquid and can cause skin and eye irritation.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Keep in a cool, dry place, away from moisture. Refrigeration at 2-8°C is recommended for long-term storage.

Conclusion

Bis(trimethylsilyl)acetylenedicarboxylate is a valuable and highly functionalized building block in organic synthesis. Its structure, dominated by an electrophilic alkyne and two TMS-protected carboxylate groups, makes it an excellent substrate for cycloaddition reactions, enabling the efficient construction of complex cyclic and bicyclic systems. Understanding its synthesis from acetylenedicarboxylic acid and its specific reactivity patterns allows chemists to leverage its full potential in the design and execution of innovative synthetic strategies.

References

- Wender, P. A.; Eck, S. L. Tetrahedron Lett.1977, 18, 1245.

-

Maas, G.; Stang, P. J. Molecules2014 , 19, 14021-14034. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(trimethylsilyl)acetylenedicarboxylate

Aimed at Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trimethylsilyl)acetylenedicarboxylate (BTMSA) is a highly versatile and reactive reagent that has emerged as a valuable tool in modern organic synthesis. This guide provides a comprehensive overview of its core physical and chemical properties, with a focus on delivering practical insights for laboratory applications. We will delve into its reactivity, particularly in cycloaddition and desilylation reactions, and explore its utility in the synthesis of complex molecules, including those with potential applications in drug discovery. Detailed experimental protocols and mechanistic discussions are provided to equip researchers with the knowledge to effectively and safely utilize this powerful synthetic building block.

Introduction: The Strategic Advantage of a Symmetrically Silylated Acetylene

In the landscape of synthetic chemistry, the ability to construct complex molecular architectures with precision and efficiency is paramount. Bis(trimethylsilyl)acetylenedicarboxylate stands out as a strategically designed reagent that offers a unique combination of reactivity and control. The presence of two trimethylsilyl (TMS) groups flanking an electron-deficient acetylene core, activated by two carboxylate moieties, confers several advantages. The bulky TMS groups provide steric shielding, influencing the regioselectivity of reactions, and also serve as protecting groups that can be readily removed under specific conditions. This dual functionality makes BTMSA an invaluable precursor for the synthesis of a wide array of functionalized alkynes and heterocyclic systems.

Physicochemical Characteristics

A fundamental understanding of the physical properties of a reagent is crucial for its proper handling, storage, and use in experimental setups. The key physicochemical data for Bis(trimethylsilyl)acetylenedicarboxylate are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₄Si₂ | [1][2] |

| Molecular Weight | 258.42 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 94 °C at 0.005 mmHg | [1] |

| Density | 0.999 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.439 | [1] |

| CAS Number | 76734-92-4 | [1][2] |

Spectroscopic Profile

The spectroscopic signature of Bis(trimethylsilyl)acetylenedicarboxylate is a key tool for its identification and for monitoring its reactions.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is characterized by a single, sharp resonance at approximately δ 0.25 ppm , corresponding to the 18 equivalent protons of the two trimethylsilyl groups. The simplicity of the spectrum is a direct result of the molecule's high degree of symmetry.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the different carbon environments: the trimethylsilyl carbons, the acetylenic carbons, and the carbonyl carbons of the ester groups.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of BTMSA will exhibit strong absorption bands characteristic of its functional groups. A prominent C=O stretching vibration for the ester groups is expected around 1720 cm⁻¹ . The C≡C triple bond, being symmetrically substituted, will likely show a weak or absent absorption in the typical alkyne region (2100-2260 cm⁻¹).

Chemical Reactivity and Synthetic Applications

The synthetic utility of Bis(trimethylsilyl)acetylenedicarboxylate is primarily centered on the electrophilic nature of its carbon-carbon triple bond, which is flanked by two electron-withdrawing carboxylate groups. This electronic profile makes it an excellent substrate for a variety of nucleophilic and cycloaddition reactions.

Diels-Alder Reactions: A Potent Dienophile

BTMSA is a highly effective dienophile in [4+2] cycloaddition reactions, reacting readily with a wide range of conjugated dienes to form substituted cyclohexadiene derivatives. The electron-withdrawing ester groups lower the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a rapid, concerted reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[3][4]

-

Causality in Experimental Choices: The choice of solvent is critical; non-polar solvents such as toluene or xylene are often preferred to minimize side reactions. The reaction can often be promoted by thermal conditions, with temperatures ranging from ambient to reflux, depending on the reactivity of the diene. Lewis acid catalysis can also be employed to accelerate the reaction rate and enhance selectivity.[5]

Caption: Schematic of a 1,3-dipolar cycloaddition reaction.

Desilylation: Unmasking the Acetylene Core

A key feature of BTMSA in synthesis is the ability to selectively remove the trimethylsilyl groups to unveil the corresponding dicarboxylic acid or its mono-silylated derivative. This transformation is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

-

Mechanistic Insight: The desilylation mechanism proceeds via nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicate intermediate. This is followed by cleavage of the silicon-carbon bond, which is facilitated by the high thermodynamic stability of the Si-F bond.

Experimental Protocols

The following protocols are intended as a guide and may require optimization based on the specific substrates and reaction scale.

General Protocol for a Diels-Alder Reaction

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene).

-

Add Bis(trimethylsilyl)acetylenedicarboxylate (1.0-1.2 equiv) to the solution.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

General Protocol for a 1,3-Dipolar Cycloaddition with an Azide

-

To a solution of the organic azide (1.0 equiv) in a suitable solvent (e.g., toluene or THF), add Bis(trimethylsilyl)acetylenedicarboxylate (1.0-1.1 equiv).

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction by TLC for the disappearance of the starting materials.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate in vacuo.

-

Purify the resulting triazole derivative by column chromatography or recrystallization.

General Protocol for Desilylation using TBAF

-

Dissolve the silylated substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a 1.0 M solution of tetrabutylammonium fluoride in THF (1.1 equiv per silyl group) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the desilylated product by column chromatography or other suitable methods.

Applications in Drug Discovery and Medicinal Chemistry

The ability of Bis(trimethylsilyl)acetylenedicarboxylate to participate in diverse chemical transformations makes it a valuable building block in the synthesis of biologically active molecules. Its use in cycloaddition reactions provides rapid access to complex heterocyclic cores, which are prevalent in many pharmaceutical agents. [6]The subsequent functionalization of the resulting cycloadducts, often facilitated by the strategic removal of the silyl groups, allows for the generation of libraries of compounds for screening in drug discovery programs. For instance, the triazole moiety, readily accessible through 1,3-dipolar cycloaddition with BTMSA, is a well-known pharmacophore present in a wide range of antifungal, antiviral, and anticancer agents.

Safety and Handling

Bis(trimethylsilyl)acetylenedicarboxylate is a flammable liquid and can cause skin and eye irritation. [1]It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry place away from ignition sources. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Bis(trimethylsilyl)acetylenedicarboxylate is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its unique structural features allow for a high degree of control in a variety of chemical transformations, most notably cycloaddition and desilylation reactions. The ability to construct complex cyclic and heterocyclic systems with this reagent has significant implications for the fields of materials science and drug discovery. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for harnessing its full synthetic potential.

References

-

SynCatMet. Synthesis of polycyclic structures by the Diels-Alder reaction of inner-outer-ring 1,3-bis(trimethylsilyloxy)dienes. [Link]

-

Rosenthal, U. (2021). Latest News: Reactions of Group 4 Bis(trimethylsilyl)acetylene Metallocene Complexes and Applications of the Obtained Products. PMC. [Link]

- Kim, S., & Lee, J. (2003). Facile Deprotection of Bulky (Trialkylsilyl)acetylenes with Silver Fluoride. Synlett, 2003(12), 1807-1809.

-

PubChem. Bis(trimethylsilyl)acetylene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Synthesis: The Power of Bis(trimethylsilyl)acetylene in Modern Chemistry. [Link]

- Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137.

-

Wikipedia. Bis(trimethylsilyl)acetylene. [Link]

- Kraihanzel, C. S., & Losee, M. L. (1968). Ethynylsilanes. IV. The Effect of Temperature on the Diels-Alder Addition of Acetylenic Dienophiles to 1-Trimethylsilylcyclopentadiene. The Journal of Organic Chemistry, 33(5), 1983-1986.

-

Rosenthal, U. (2021). Latest News: Reactions of Group 4 Bis(trimethylsilyl)acetylene Metallocene Complexes and Applications of the Obtained Products. PubMed. [Link]

-

Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate. [Link]

-

Wikipedia. Diels–Alder reaction. [Link]

- Hu, J., et al. (2021). Catalyst-free carbosilylation of alkenes using silyl boronates and organic fluorides via selective C-F bond activation.

- G. A. Olah, G. K. S. Prakash, Q. Wang, X. Y. Li, in Encyclopedia of Reagents for Organic Synthesis (Ed.: L. A. Paquette), Wiley, Chichester, 2001.

- Heaney, H. (2001). The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea for Protection and as Control Reagents in Synthesis. Synlett, 2001(1), 1-24.

- Al-Masum, M. (2016). Enantioselective Cycloaddition Reactions Catalyzed by BINOL-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances. Molecules, 21(11), 1469.

- Safaei-Ghomi, J., Tajbakhsh, M., & Kazemi-Kani, Z. (2004). Diels-alder cycloadditions of dimethyl acetylenedicarboxylate and diethyl acetylenedicarboxylate with some dienes under microwave irradiation using AlCl3/CH2Cl2. Acta Chimica Slovenica, 51(3), 545-550.

-

Heaney, H. (2010). The Use of Bis(trimethylsilyl)acetamide and Bis (trimethylsilyl)urea for Protection and as Control Reagents in Synthesis. ResearchGate. [Link]

- Domingo, L. R., & Aurell, M. J. (2022). Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory. RSC Advances, 12(35), 22695-22704.

- Pathmasiri, W., & Chattopadhyaya, J. (1989). 1,3-Dipolar Cycloaddition Reactions of 3′,5′-Bis-O-silyl Thymidines. Synthesis of Novel Azabicyclic Compounds. Acta Chemica Scandinavica, 43, 86-93.

- Chan, T. H., & Pellon, P. (1989). Synthesis and Reactions of 1‐cyclopropyl‐1,3‐bis(trimethylsilyloxy)‐1,3‐buatdiene. Journal of the Chinese Chemical Society, 36(5), 427-432.

Sources

An In-Depth Technical Guide to Bis(trimethylsilyl)acetylenedicarboxylate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl)acetylenedicarboxylate is a highly functionalized alkyne that serves as a versatile building block in modern organic synthesis. Its unique structure, featuring a central carbon-carbon triple bond flanked by two carboxylate groups protected by trimethylsilyl (TMS) moieties, imparts a combination of stability and tunable reactivity. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research.

Core Properties and Data

Bis(trimethylsilyl)acetylenedicarboxylate, also known as bis(trimethylsilyl) 2-butynedioate, is a valuable reagent for introducing the acetylenedicarboxylate moiety into various molecular frameworks. The TMS groups enhance its solubility in organic solvents and can be selectively removed under specific conditions, revealing the carboxylic acid functionalities for further transformations.

| Property | Value | Source(s) |

| CAS Number | 76734-92-4 | |

| Molecular Formula | C₁₀H₁₈O₄Si₂ | |

| Molecular Weight | 258.42 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 94 °C @ 0.005 mmHg | |

| Density | 0.999 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.439 | |

| Flash Point | 67 °C |

Synthesis of Bis(trimethylsilyl)acetylenedicarboxylate

The preparation of bis(trimethylsilyl)acetylenedicarboxylate typically involves the silylation of acetylenedicarboxylic acid or its derivatives. This process replaces the acidic protons of the carboxylic acid groups with trimethylsilyl groups, thereby protecting them and increasing the compound's stability and utility in subsequent reactions.

General Synthesis Workflow

Caption: Generalized workflow for the synthesis of bis(trimethylsilyl)acetylenedicarboxylate.

Detailed Experimental Protocol

Materials:

-

Acetylenedicarboxylic acid

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve acetylenedicarboxylic acid in the anhydrous solvent.

-

Add the base (e.g., triethylamine) to the solution. The amount of base should be at least two equivalents relative to the dicarboxylic acid.

-

Cool the mixture in an ice bath.

-

Slowly add trimethylsilyl chloride (at least two equivalents) to the stirred mixture via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is typically quenched by the addition of a saturated aqueous solution of ammonium chloride or cold water.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure bis(trimethylsilyl)acetylenedicarboxylate.

Rationale: The base is essential to neutralize the HCl generated during the reaction of the carboxylic acid with TMSCl, driving the reaction to completion. Anhydrous conditions are crucial as TMSCl and the silylated product are sensitive to moisture. Vacuum distillation is employed for purification due to the compound's high boiling point.

Chemical Reactivity and Applications in Synthesis

Bis(trimethylsilyl)acetylenedicarboxylate is a potent electrophile due to the electron-withdrawing nature of the two carboxylate groups, making its internal alkyne functionality susceptible to nucleophilic attack. This reactivity profile makes it a valuable reagent in various organic transformations.

Cycloaddition Reactions: The Diels-Alder Reaction

A primary application of bis(trimethylsilyl)acetylenedicarboxylate is its role as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[1][2] This reaction is a powerful tool for the construction of six-membered rings, which are ubiquitous in natural products and pharmaceutical compounds. The use of this silylated dienophile offers advantages in terms of solubility and the potential for post-cycloaddition modification of the silyl ester groups.

Caption: The Diels-Alder reaction involving bis(trimethylsilyl)acetylenedicarboxylate.

Example: Reaction with Cyclohexadiene

While a specific documented reaction with furan was not found in the provided search results, the reaction with other dienes, such as substituted cyclohexadienes, in analogy to dimethyl acetylenedicarboxylate (DMAD), is a common application. The reaction of N-(cyclohexa-1,3-dienyl)morpholine derivatives with DMAD initially yields cyclobutene derivatives.[3] It is plausible that bis(trimethylsilyl)acetylenedicarboxylate would react similarly, affording a bicyclic adduct.

Other Key Reactions

-

Michael Additions: As an analogue of the well-studied dimethyl acetylenedicarboxylate (DMAD), bis(trimethylsilyl)acetylenedicarboxylate can undergo Michael additions, where nucleophiles add to the electrophilic carbon atoms of the alkyne.

-

1,3-Dipolar Cycloadditions: This compound is an effective reactant in 1,3-dipolar cycloadditions, which are instrumental in synthesizing various five-membered heterocyclic rings, core structures in many pharmaceutical agents.[1]

-

Rhodium-Catalyzed Cross-Addition Reactions: Its utility extends to transition metal-catalyzed reactions, such as rhodium-catalyzed cross-additions with diarylacetylenes, enabling the formation of more complex and highly substituted organic molecules.

Role in Drug Development and Fine Chemical Synthesis

The synthesis of complex organic molecules is central to drug discovery and development. Bis(trimethylsilyl)acetylenedicarboxylate serves as a key intermediate in the construction of molecular scaffolds found in many active pharmaceutical ingredients (APIs).[1][2] Its ability to participate in cycloaddition reactions allows for the efficient assembly of cyclic and heterocyclic systems that are often privileged structures in medicinal chemistry.[1] The TMS protecting groups can be selectively removed post-reaction, unmasking the carboxylic acid groups for further functionalization, such as amide bond formation, which is a cornerstone of peptide and small molecule drug synthesis.

Safety and Handling

Bis(trimethylsilyl)acetylenedicarboxylate is a flammable liquid and vapor. It is reported to cause skin and serious eye irritation and may cause respiratory irritation. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a cool, dry place, away from sources of ignition, and under an inert atmosphere, as it is sensitive to moisture.

Conclusion

Bis(trimethylsilyl)acetylenedicarboxylate is a valuable and versatile reagent in organic synthesis. Its unique combination of a reactive alkyne core and protecting silyl ester groups makes it an important tool for the construction of complex cyclic and heterocyclic molecules. Its application in Diels-Alder and other cycloaddition reactions provides an efficient pathway to molecular scaffolds that are of significant interest in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the research and development of novel chemical entities.

References

A Technical Guide to the Spectroscopic Characterization of Bis(trimethylsilyl)acetylenedicarboxylate

This guide provides an in-depth analysis of the spectroscopic data for bis(trimethylsilyl)acetylenedicarboxylate, a versatile reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound.

Introduction: Structure and Synthetic Utility

Bis(trimethylsilyl)acetylenedicarboxylate (BTMSA-D) is an organosilicon compound featuring a central acetylene dicarboxylic acid core, with both carboxylic acid protons replaced by trimethylsilyl (TMS) groups. This silylation imparts increased solubility in organic solvents and thermal stability compared to its parent acid, making it a valuable building block. Its chemical structure is C₁₀H₁₈O₄Si₂ with a molecular weight of 258.42 g/mol .

The strategic placement of the TMS groups serves a dual purpose: they act as protecting groups that can be selectively removed under specific conditions, and they modify the electronic properties of the acetylenic bond, influencing its reactivity in various transformations, including cycloadditions and metal-catalyzed reactions. Accurate characterization of this molecule is paramount for its effective use in complex synthetic pathways.

Caption: 2D Structure of Bis(trimethylsilyl)acetylenedicarboxylate.

Synthesis and Preparation

The primary route to bis(trimethylsilyl)acetylenedicarboxylate involves the silylation of its parent acid, acetylenedicarboxylic acid. A robust and efficient method utilizes N,N'-bis(trimethylsilyl)urea as the silylating agent. This choice is advantageous as the reaction by-product is urea, a solid that can be easily removed by filtration, simplifying the purification process.

Experimental Protocol: Synthesis

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add acetylenedicarboxylic acid.

-

Solvent and Silylating Agent: Add a suitable anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether), followed by a stoichiometric amount (2 equivalents) of N,N'-bis(trimethylsilyl)urea.

-

Reaction: The reaction mixture is typically stirred at room temperature or with gentle heating. The progress can be monitored by thin-layer chromatography (TLC) or by observing the dissolution of the starting acid.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated urea is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield the pure bis(trimethylsilyl)acetylenedicarboxylate as a liquid.[1]

Spectroscopic Data Analysis

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of bis(trimethylsilyl)acetylenedicarboxylate.

Caption: Predicted primary fragmentation pathway in mass spectrometry.

Data Summary

The table below consolidates the expected and reported spectroscopic data for bis(trimethylsilyl)acetylenedicarboxylate.

| Spectroscopic Technique | Feature | Expected / Reported Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~ 0.3 ppm (singlet, 18H) | 18 equivalent protons of the two trimethylsilyl (TMS) groups. |

| ¹³C NMR | Chemical Shift (δ) | ~ -1 to 2 ppm | Methyl carbons of the TMS groups. |

| ~ 70-90 ppm | Acetylenic carbons (C≡C). | ||

| ~ 150-160 ppm | Ester carbonyl carbons (C=O). [2] | ||

| IR Spectroscopy | Carbonyl Stretch (C=O) | 1720-1700 cm⁻¹ (Strong, Sharp) | α,β-Unsaturated ester functional group. |

| Alkyne Stretch (C≡C) | Weak or Absent | Symmetrically substituted alkyne, minimal change in dipole moment. | |

| Si-CH₃ Umbrella Mode | ~1250 cm⁻¹ (Strong) | Symmetric deformation of methyl groups on silicon. | |

| Si-C Stretch | ~850 cm⁻¹ (Strong) | Characteristic stretch of the Si-C bond in TMS groups. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 258 | Molecular weight of the compound. |

| Base Peak | m/z 243 | Loss of a methyl radical ([M-15]⁺), characteristic of TMS compounds. |

Conclusion

The structural characterization of bis(trimethylsilyl)acetylenedicarboxylate is straightforward using a combination of standard spectroscopic techniques. The molecule's symmetry greatly simplifies its NMR spectra, leading to a single peak in the ¹H spectrum and only three peaks in the ¹³C spectrum. IR spectroscopy confirms the presence of the key ester carbonyl and trimethylsilyl functional groups, while the absence of a strong C≡C stretch is an important structural clue. Mass spectrometry is expected to show a clear molecular ion and a dominant [M-15]⁺ fragment, which is a definitive indicator of the trimethylsilyl moiety. This comprehensive spectroscopic profile provides a reliable fingerprint for verifying the identity and purity of this important synthetic reagent.

References

-

SpectraBase. Bis(trimethylsilyl)acetylenedicarboxylate - Optional[13C NMR] - Chemical Shifts. [Link] (Accessed December 2023).

-

Verboom, W., & Reinhoudt, D. N. (1981). N,N′-Bis[trimethylsilyl]-urea: A Useful Silylating Agent for Alcohols and Carboxylic Acids. Synthesis, 1981(10), 807-809. [Link].

Sources

An In-depth Technical Guide to Bis(trimethylsilyl)acetylenedicarboxylate: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trimethylsilyl)acetylenedicarboxylate is a versatile reagent in modern organic synthesis, prized for its role as a stable yet reactive building block. This guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. It delves into the mechanistic principles behind its preparation and explores its significant applications, particularly in cycloaddition reactions for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document serves as a technical resource, offering field-proven insights and detailed protocols to enable its effective utilization in the laboratory.

Introduction: A Versatile Tool in the Synthetic Chemist's Arsenal

Bis(trimethylsilyl)acetylenedicarboxylate, systematically named bis(trimethylsilyl) but-2-ynedioate, is an organosilicon compound featuring a central acetylene unit flanked by two carboxylate groups, which are in turn protected as trimethylsilyl esters. This unique structure imparts a combination of stability and reactivity, making it a valuable intermediate in a variety of chemical transformations.

The trimethylsilyl (TMS) groups serve as bulky, lipophilic protecting groups for the carboxylic acid functionalities. This protection is crucial for preventing undesirable side reactions of the free acids under many reaction conditions. Furthermore, the TMS esters can be readily and selectively cleaved under mild conditions to liberate the carboxylic acids, allowing for further functionalization. The electron-withdrawing nature of the two ester groups renders the alkyne moiety highly electrophilic, making it an excellent reactant in addition and cycloaddition reactions.[1]

This guide will provide a thorough examination of the historical development, synthesis, and key applications of this important reagent, with a focus on providing practical insights for its use in research and development.

Discovery and Historical Context

The journey to bis(trimethylsilyl)acetylenedicarboxylate begins with its core structure, acetylenedicarboxylic acid. This parent compound was first described in 1877 by the Polish chemist Ernest Bandrowski.[2] His synthesis involved the treatment of α,β-dibromosuccinic acid with potassium hydroxide in an alcoholic solvent.[3] This foundational work laid the groundwork for the later development of its various derivatives.

The advent of organosilicon chemistry in the 20th century introduced a powerful new set of tools for organic synthesis, including the use of silyl groups for the protection of functional groups. The formation of trimethylsilyl esters from carboxylic acids using silylating agents such as trimethylsilyl chloride (TMSCl) or N,O-bis(trimethylsilyl)acetamide (BSA) became a standard and efficient procedure.[4][5] These reactions are typically characterized by mild conditions and the formation of volatile byproducts, simplifying purification.[6]

While a single seminal publication detailing the very first synthesis of bis(trimethylsilyl)acetylenedicarboxylate is not readily apparent in a survey of modern chemical literature, its preparation follows logically from these well-established principles of silyl ester formation from the commercially available acetylenedicarboxylic acid. The motivation for its synthesis was likely driven by the need for a stable, soluble, and reactive form of acetylenedicarboxylic acid for use in organic synthesis, particularly as a dienophile in cycloaddition reactions.

Synthesis of Bis(trimethylsilyl)acetylenedicarboxylate: Principles and Protocols

The preparation of bis(trimethylsilyl)acetylenedicarboxylate relies on the efficient silylation of acetylenedicarboxylic acid. Several silylating agents can be employed, with the choice often depending on the desired reaction conditions and the scale of the synthesis.

Key Silylating Agents and Mechanistic Considerations

Two of the most common and effective reagents for this transformation are trimethylsilyl chloride (TMSCl) and N,O-bis(trimethylsilyl)acetamide (BSA).

-

Trimethylsilyl Chloride (TMSCl): In this method, TMSCl reacts with the carboxylic acid in the presence of a tertiary amine base, such as triethylamine or pyridine. The base serves to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. The silyl ester is formed through the nucleophilic attack of the carboxylate anion on the silicon atom of TMSCl.

-

N,O-Bis(trimethylsilyl)acetamide (BSA): BSA is a powerful and neutral silylating agent that offers the advantage of producing volatile and neutral byproducts (N-trimethylsilylacetamide and acetamide).[7] The reaction with BSA is typically very clean and proceeds under mild conditions, often without the need for an additional base.[6]

The general mechanism for the silylation of a carboxylic acid with TMSCl is depicted below:

Caption: General mechanism for silylation of a carboxylic acid with TMSCl.

Detailed Experimental Protocol

The following protocol describes a representative procedure for the synthesis of bis(trimethylsilyl)acetylenedicarboxylate from acetylenedicarboxylic acid and trimethylsilyl chloride.

Materials and Equipment:

-

Acetylenedicarboxylic acid

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether or dichloromethane

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend acetylenedicarboxylic acid (1 equivalent) in anhydrous diethyl ether.

-

Addition of Base: Add triethylamine (2.2 equivalents) to the suspension.

-

Addition of Silylating Agent: Cool the mixture in an ice bath and add trimethylsilyl chloride (2.2 equivalents) dropwise via the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation to yield bis(trimethylsilyl)acetylenedicarboxylate as a clear liquid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as trimethylsilyl chloride and the resulting silyl ester are sensitive to moisture.

-

Anhydrous Solvents: Similarly, anhydrous solvents are necessary to prevent the hydrolysis of the silylating agent and the product.

-

Excess Reagents: A slight excess of the base and silylating agent is often used to ensure complete conversion of the dicarboxylic acid.

-

Cooling: The initial cooling of the reaction mixture helps to control the exothermicity of the reaction between the acid and the base.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and expected spectroscopic data for bis(trimethylsilyl)acetylenedicarboxylate is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 76734-92-4 |

| Molecular Formula | C₁₀H₁₈O₄Si₂ |

| Molecular Weight | 258.42 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~ 80-82 °C at 1 mmHg |

| ¹H NMR (CDCl₃, δ) | ~ 0.3 ppm (s, 18H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃, δ) | ~ -0.5 (Si(CH₃)₃), 85 (C≡C), 152 (C=O) ppm |

| IR (neat, cm⁻¹) | ~ 2200 (C≡C stretch), 1720 (C=O stretch) |

Applications in Organic Synthesis

The synthetic utility of bis(trimethylsilyl)acetylenedicarboxylate stems from its ability to act as a stable and versatile building block, particularly in the construction of cyclic and heterocyclic systems.

Cycloaddition Reactions

Bis(trimethylsilyl)acetylenedicarboxylate is a potent dienophile and dipolarophile due to its electron-deficient alkyne bond. This makes it an excellent substrate for various cycloaddition reactions.

-

Diels-Alder Reactions ([4+2] Cycloaddition): It readily reacts with a wide range of dienes to form substituted cyclohexadiene derivatives. These products can be valuable intermediates in the synthesis of complex natural products and pharmaceutical agents.

-

1,3-Dipolar Cycloadditions ([3+2] Cycloaddition): This reagent is also highly reactive towards 1,3-dipoles, such as azides, nitrile oxides, and diazocompounds, to afford a variety of five-membered heterocyclic rings, including triazoles, isoxazoles, and pyrazoles. These heterocyclic motifs are prevalent in many drug molecules.

The general workflow for a Diels-Alder reaction involving bis(trimethylsilyl)acetylenedicarboxylate is illustrated below:

Caption: Workflow for a Diels-Alder reaction.

Precursor to Functionalized Alkynes

The trimethylsilyl groups in bis(trimethylsilyl)acetylenedicarboxylate can be selectively removed to unmask the carboxylic acid functionalities. This allows for further chemical transformations, such as conversion to amides, esters, or other derivatives, while retaining the central alkyne core. This strategy is particularly useful for the synthesis of complex, multifunctional molecules.[8]

Role in Materials Science

The rigid, linear structure of the acetylenedicarboxylate core, combined with the potential for further functionalization, makes bis(trimethylsilyl)acetylenedicarboxylate a valuable precursor in materials science. It can be incorporated into polymers and other materials to impart specific thermal, mechanical, or electronic properties. For instance, it can be used in the synthesis of organic-inorganic hybrid materials with potential applications in optoelectronics and catalysis.[8]

Conclusion

Bis(trimethylsilyl)acetylenedicarboxylate is a testament to the power of organosilicon chemistry in modern organic synthesis. Its development, rooted in the foundational discovery of acetylenedicarboxylic acid, has provided chemists with a stable, versatile, and highly reactive building block. The detailed synthetic protocols and an understanding of its reactivity in key transformations, such as cycloaddition reactions, empower researchers in the fields of drug discovery and materials science to construct complex molecular architectures with greater efficiency and control. As the demand for novel and sophisticated molecules continues to grow, the importance of reagents like bis(trimethylsilyl)acetylenedicarboxylate in the synthetic chemist's toolkit is set to endure.

References

- 1. nbinno.com [nbinno.com]

- 2. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Bis(trimethylsilyl)acetamide - Wikipedia [en.wikipedia.org]

- 8. 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Safety and Handling of Bis(trimethylsilyl)acetylenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for Bis(trimethylsilyl)acetylenedicarboxylate. As a Senior Application Scientist, the following information is synthesized from authoritative sources to ensure technical accuracy and practical, field-proven insights for professionals in research and drug development.

Introduction and Chemical Profile

Bis(trimethylsilyl)acetylenedicarboxylate is a versatile reagent in organic synthesis. Its chemical structure, featuring two trimethylsilyl groups ester-linked to an acetylene dicarboxylate core, imparts unique reactivity. However, these same structural features necessitate stringent safety and handling protocols.

Chemical Identity:

| Property | Value |

| Chemical Name | Bis(trimethylsilyl) acetylenedicarboxylate[1] |

| Synonyms | Bis(trimethylsilyl) 2-butynedioate, Bis(trimethylsilyl) but-2-ynedioate |

| CAS Number | 76734-92-4[1] |

| Molecular Formula | C10H18O4Si2[1] |

| Molecular Weight | 258.42 g/mol [1] |

Hazard Identification and Classification

A thorough understanding of the hazards associated with Bis(trimethylsilyl)acetylenedicarboxylate is the foundation of its safe use.

GHS Hazard Statements:

-

H226: Flammable liquid and vapour.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

The "Why" Behind the Hazards: A Mechanistic Perspective

The hazards of Bis(trimethylsilyl)acetylenedicarboxylate are intrinsically linked to its chemical properties. The trimethylsilyl groups are susceptible to hydrolysis, a reaction that can be initiated by atmospheric moisture.[2] This hydrolytic sensitivity is a key consideration in its handling and storage.[2] The reaction with water can lead to the formation of trimethylsilanol and the corresponding carboxylic acid, which can alter the desired reaction pathway and potentially introduce new hazards.[2]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to mitigate the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Engineering Controls:

-

Fume Hood: All manipulations of Bis(trimethylsilyl)acetylenedicarboxylate should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[3][4]

-

Grounding and Bonding: To prevent the build-up of static electricity, which can be an ignition source for the flammable vapors, all containers and receiving equipment must be properly grounded and bonded.[5][6]

-

Explosion-Proof Equipment: Use of explosion-proof electrical, ventilating, and lighting equipment is mandatory in areas where this compound is handled and stored.[3][6]

Personal Protective Equipment (PPE):

| PPE | Specifications | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield.[7] | Protects against splashes that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene rubber).[8] | Prevents skin contact, which can cause irritation. |

| Skin and Body Protection | Flame-retardant antistatic protective clothing and a lab coat. | Provides a barrier against accidental skin contact and protects from fire hazards. |

| Respiratory Protection | An approved respirator with an organic vapor cartridge may be necessary for certain operations.[8] | Protects against inhalation of vapors, which can cause respiratory irritation. |

Storage Requirements: A Self-Validating System

Proper storage is critical to maintaining the integrity and safety of Bis(trimethylsilyl)acetylenedicarboxylate.

-

Inert Atmosphere: The compound must be stored under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture and air.[2]

-

Temperature: Store in a cool, dark place, typically between 2-8°C.[2][9]

-

Container: Keep the container tightly closed in a dry and well-ventilated area.

-

Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[6] It also reacts with water.[2]

Experimental Workflow: A Step-by-Step Protocol for Safe Use

The following protocol outlines a generalized workflow for using Bis(trimethylsilyl)acetylenedicarboxylate in a chemical reaction. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Caption: A generalized workflow for the safe handling of Bis(trimethylsilyl)acetylenedicarboxylate.

Causality Behind the Protocol:

-

Preparation Phase: This initial phase establishes a controlled and safe environment. Donning PPE is the first line of defense.[4] A functional fume hood mitigates inhalation risks. Grounding and bonding prevent static discharge, a potential ignition source for flammable vapors.[6] An inert atmosphere is crucial to prevent the hydrolysis of the moisture-sensitive compound.[2]

-

Reagent Handling: Allowing the reagent to equilibrate to room temperature prevents condensation of atmospheric moisture on the cold container surface. Transferring under inert gas maintains the integrity of the compound.

-

Reaction Phase: Slow addition of the reagent helps to control the reaction rate and any potential exotherms. Continuous monitoring is essential for early detection of any deviations from the expected reaction course.

-

Cleanup and Disposal: Proper quenching neutralizes any unreacted reagent. Segregating waste into appropriate streams (e.g., halogenated, non-halogenated) is critical for compliant disposal.[10] Decontamination of all equipment prevents cross-contamination and ensures a safe workspace for subsequent experiments.

Emergency Procedures

In the event of an emergency, a clear and practiced response is crucial.

Emergency Response Flowchart:

Caption: Emergency response procedures for incidents involving Bis(trimethylsilyl)acetylenedicarboxylate.

Disposal Considerations

Proper disposal is a critical final step in the lifecycle of any chemical.

-

Waste Streams: All waste containing Bis(trimethylsilyl)acetylenedicarboxylate should be considered hazardous.[6]

-

Hydrolysis: For small residual amounts, controlled hydrolysis can be a method of disposal. The compound can be slowly added to a stirred solution of sodium bicarbonate. The resulting mixture should be neutralized before disposal.[10]

-

Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The containers should then be disposed of in accordance with institutional and local regulations.[10]

Conclusion

The safe and effective use of Bis(trimethylsilyl)acetylenedicarboxylate in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By integrating the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) into every aspect of its handling, from storage to disposal, researchers can mitigate risks and ensure a safe laboratory environment.

References

- Sigma-Aldrich. (2025-11-06).

- Apollo Scientific. (n.d.). (Trimethylsilyl)acetylene.

- Fisher Scientific. (2010-05-17).

- Sigma-Aldrich. (2025-11-06).

- Gelest, Inc. (2016-02-26). BIS(TRIMETHYLSILYLMETHYL)AMINE.

- Smolecule. (2023-08-16). Buy Bis(trimethylsilyl)

- Carl ROTH. (n.d.). Safety Data Sheet: N,O-Bis(trimethylsilyl) acetamide.

- Fisher Scientific. (2018-10-02).

- Spectrum Chemical. (2019-09-11).

- CDH Fine Chemical. (n.d.). N,O-Bis-(Trimethylsilyl)

- TCI Chemicals. (2025-01-27).

- Santa Cruz Biotechnology. (n.d.). Bis(trimethylsilyl)

- Fisher Scientific. (2010-05-06).

- Sigma-Aldrich. (2025-11-06).

- ECHEMI. (n.d.). BIS(TRIMETHYLSILYL)

- Loba Chemie. (2018-02-16). N,O-BIS(TRIMETHYLSILYL)ACETAMIDE FOR SYNTHESIS MSDS.

- Wikipedia. (n.d.). Bis(trimethylsilyl)acetylene.

- Rosenthal, U. (2021). Latest News: Reactions of Group 4 Bis(trimethylsilyl)acetylene Metallocene Complexes and Applications of the Obtained Products. ChemistryOpen, 10(12), 1234–1243.

- Benchchem. (n.d.). Proper Disposal of Bis(trimethylsilyl)

- ChemicalBook. (n.d.). BIS(TRIMETHYLSILYL)

Sources

- 1. scbt.com [scbt.com]

- 2. Buy Bis(trimethylsilyl)acetylenedicarboxylate | 76734-92-4 [smolecule.com]

- 3. fishersci.com [fishersci.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. gelest.com [gelest.com]

- 9. echemi.com [echemi.com]

- 10. benchchem.com [benchchem.com]

Commercial availability and suppliers of Bis(trimethylsilyl)acetylenedicarboxylate

An In-Depth Technical Guide to Bis(trimethylsilyl)acetylenedicarboxylate

Abstract

Bis(trimethylsilyl)acetylenedicarboxylate is a highly versatile reagent in modern organic synthesis, prized for its unique combination of stability and reactivity. The trimethylsilyl (TMS) protecting groups render the molecule soluble in common organic solvents and temper the reactivity of the electron-deficient alkyne core. However, these groups are readily cleaved under specific conditions, unmasking a powerful dienophile and dipolarophile. This guide provides an in-depth analysis of its commercial availability, critical quality control parameters for supplier validation, and key applications in cycloaddition reactions, offering a vital resource for researchers, chemists, and drug development professionals aiming to construct complex molecular architectures.

Introduction: The Molecular Logic of Bis(trimethylsilyl)acetylenedicarboxylate

At its core, Bis(trimethylsilyl)acetylenedicarboxylate, CAS No. 76734-92-4, is an ester of acetylenedicarboxylic acid. The terminal carboxylic acid protons are replaced by trimethylsilyl groups, a strategic choice that imparts several advantageous properties:

-

Enhanced Stability and Handling: The bulky, non-polar TMS groups protect the reactive alkyne from premature reactions and improve its thermal stability compared to the parent acid.

-

Increased Solubility: The silyl groups ensure excellent solubility in a wide range of non-polar organic solvents, facilitating its use in various reaction media.

-

Tunable Reactivity: The TMS groups can be selectively removed post-reaction, typically using fluoride ions or acid, allowing for further functionalization of the carboxylate groups. This "protecting group" nature is central to its synthetic utility.

The molecule's primary value lies in the electrophilic nature of its carbon-carbon triple bond, making it an excellent substrate for reactions that form new rings, a cornerstone of synthetic chemistry for drug discovery.

Commercial Availability and Supplier Evaluation

Bis(trimethylsilyl)acetylenedicarboxylate is readily available from several major chemical suppliers, though it is considered a specialty reagent. When sourcing this compound, particularly for sensitive or scalable applications, a multi-faceted evaluation of the supplier is critical to ensure reproducibility and success.

Major Commercial Suppliers

The following table summarizes key suppliers and typical product specifications. Purity and available quantities are critical metrics for initial screening.

| Supplier | CAS Number | Typical Purity | Common Quantities | Notes |

| Sigma-Aldrich (Aldrich) | 76734-92-4 | ≥97%[1][2] | 1g, 5g | A widely-cited source in academic literature. |

| Gelest | 76734-92-4 | Not specified | Not specified | Listed in their acetylenic silanes product list.[3] |

| Santa Cruz Biotechnology | 76734-92-4 | Not specified | Research quantities | Offers the product for proteomics research. |

| Smolecule | 76734-92-4 | Not specified | Not specified | Lists the compound and notes its synthesis method.[4] |

A Framework for Supplier Qualification

Beyond catalog availability, a rigorous qualification process is essential. The goal is to establish a reliable supply chain that guarantees consistent quality, minimizing batch-to-batch variability that can derail a research campaign or production schedule.

Caption: A logical workflow for the qualification and validation of a chemical supplier.

Quality Control and In-House Verification

The Certificate of Analysis (CoA) provided by the supplier is the starting point for quality assessment. However, independent verification is a hallmark of robust scientific practice. For Bis(trimethylsilyl)acetylenedicarboxylate, the primary analytical technique is Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: ¹H NMR Analysis

Objective: To confirm the identity and estimate the purity of the supplied reagent. The proton NMR spectrum should be simple, dominated by a single, sharp peak for the chemically equivalent protons of the two TMS groups.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-15 mg of Bis(trimethylsilyl)acetylenedicarboxylate and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard (Optional but Recommended): Add a known quantity of an internal standard with a known chemical shift that does not overlap with the product signal (e.g., 1,3,5-trimethoxybenzene). This allows for a more accurate purity calculation.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis:

-

Expected Signal: A sharp singlet should be observed at approximately δ 0.3 ppm. This peak corresponds to the 18 protons of the two TMS groups.

-

Purity Assessment: Integrate the TMS singlet. Any other peaks present are impurities. The relative integration of these impurity peaks compared to the main signal provides a quantitative measure of purity. Common impurities could include residual solvents or starting materials from the synthesis, such as incompletely silylated intermediates.

-

Applications in Synthesis for Drug Discovery

The electron-deficient nature of the alkyne makes Bis(trimethylsilyl)acetylenedicarboxylate a powerful reactant in cycloaddition reactions, which are fundamental for building the heterocyclic scaffolds common in pharmaceuticals.[5][6]

Mechanism: 1,3-Dipolar Cycloaddition

This class of reaction is exceptionally useful for creating five-membered heterocycles. Bis(trimethylsilyl)acetylenedicarboxylate acts as the "dipolarophile," reacting with a 1,3-dipole. A notable and mechanistically interesting example is its reaction with strained alkynes like cyclooctyne, which generates a dipolar intermediate that undergoes a subsequent rearrangement.[7][8]

Sources

- 1. scribd.com [scribd.com]

- 2. scribd.com [scribd.com]

- 3. Acetylenic Product List - Gelest [technical.gelest.com]

- 4. Buy Bis(trimethylsilyl)acetylenedicarboxylate | 76734-92-4 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis with Perfect Atom Economy: Generation of Furan Derivatives by 1,3-Dipolar Cycloaddition of Acetylenedicarboxylates at Cyclooctynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Bis(trimethylsilyl)acetylenedicarboxylate literature review and key papers

An In-Depth Technical Guide to Bis(trimethylsilyl)acetylenedicarboxylate: Synthesis, Reactivity, and Applications

As a Senior Application Scientist, this guide provides an in-depth exploration of bis(trimethylsilyl)acetylenedicarboxylate, a uniquely versatile reagent in modern organic synthesis. We will move beyond simple procedural outlines to delve into the causal factors governing its synthesis and reactivity, providing field-proven insights for researchers, scientists, and professionals in drug development. The core philosophy is to present not just how but why this reagent is a superior choice for specific synthetic challenges, particularly in the construction of complex molecular architectures.

Introduction: The Dual-Role Reagent

Bis(trimethylsilyl)acetylenedicarboxylate, with the formula C₁₀H₁₈O₄Si₂, is an organosilicon compound featuring a central acetylene unit flanked by two trimethylsilyl (TMS) ester groups. This structure is key to its utility. Unlike its more common analogue, dimethyl acetylenedicarboxylate (DMAD), the bulky, labile trimethylsilyl esters provide a strategic advantage: they serve as excellent protecting groups for the carboxylic acid functionalities.

This dual nature is the cornerstone of its application:

-

Highly Reactive Dienophile: The electron-withdrawing nature of the two adjacent ester groups renders the alkyne exceptionally electron-poor, making it a powerful dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction.

-

Protected Acetylenedicarboxylate Synthon: The TMS esters are robust enough to withstand many reaction conditions but can be selectively and gently removed post-synthesis, typically under fluoride-mediated or mild hydrolytic conditions. This unmasks the di-acid functionality for further derivatization, a crucial feature for multi-step syntheses.

This combination allows chemists to introduce a masked di-acid unit into a cyclic framework, which can then be revealed for subsequent transformations.

Synthesis of the Reagent

The most direct and logical synthesis of bis(trimethylsilyl)acetylenedicarboxylate begins with commercially available acetylenedicarboxylic acid. The core of the process is the quantitative conversion of the carboxylic acid groups into their trimethylsilyl esters. This is a standard transformation, but control of conditions is paramount to ensure high purity and yield, avoiding unwanted side reactions.

The causality behind the choice of silylating agent is critical. While trimethylsilyl chloride (TMSCl) with a tertiary amine base is effective, the use of a more powerful silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often preferred. These reagents react to form volatile, neutral byproducts (acetamide or trifluoroacetamide), which simplifies purification significantly compared to the removal of amine hydrochlorides.

Caption: Synthesis workflow for bis(trimethylsilyl)acetylenedicarboxylate.

Representative Synthesis Protocol

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add acetylenedicarboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous dichloromethane (approx. 5 mL per gram of acid) via syringe. To this suspension, add N,O-bis(trimethylsilyl)acetamide (2.2 eq) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours, often indicated by the dissolution of the starting acid. Monitor by TLC or ¹H NMR if desired.

-

Workup: Once the reaction is complete, remove the solvent and the volatile acetamide byproduct under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure bis(trimethylsilyl)acetylenedicarboxylate as a colorless liquid. This self-validating protocol is confirmed by the clean removal of byproducts, and the purity of the final product can be readily assessed by NMR spectroscopy.

Core Reactivity: The Diels-Alder Cycloaddition

The primary application for this reagent is in the Diels-Alder reaction, where it serves as a potent acetylene equivalent. Its electron-deficient nature ensures rapid and high-yield reactions with a wide range of electron-rich dienes to form highly functionalized, bridged bicyclic systems.

The choice of reaction conditions is dictated by the reactivity of the diene. Highly reactive dienes like cyclopentadiene often react exothermically at or below room temperature, while less reactive dienes such as anthracene may require elevated temperatures.[1][2]

Caption: Mechanism of the Diels-Alder reaction.

Data Presentation: Diels-Alder Reactions with Acetylenedicarboxylates

The following table summarizes representative conditions for the Diels-Alder reaction using dimethyl acetylenedicarboxylate (DMAD), a close and well-documented analogue of the title compound, illustrating the scope and typical conditions.

| Diene | Dienophile | Conditions | Yield | Reference |

| 1-Trimethylsilylcyclopentadiene | DMAD | Neat, Room Temp, 20 min | 71% | [1] |

| Anthracene | DMAD | Acetic Anhydride, Reflux | Good | [2] |

| Cyclopentadiene (from dimer) | DMAD | Sealed Tube, 185°C, 2h | 78% | [3] |

Strategic Unmasking: Desilylation and Thermolysis

The true synthetic power of the Diels-Alder adducts is realized in subsequent transformations. The trimethylsilyl ester groups are protecting groups that can be strategically removed to reveal the dicarboxylic acid, which can then participate in further reactions.

Desilylation to Reveal the Diacid

The Si-O bond of the silyl ester is readily cleaved. The most common and effective method is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF). The high affinity of fluoride for silicon (Si-F bond energy is ~580 kJ/mol) is the thermodynamic driving force for this transformation. The process is clean, typically yielding the dicarboxylate salt, which is then protonated upon acidic workup.

This "protect-cycloadd-unmask" strategy is a powerful tool for building molecular complexity.

Caption: Workflow for post-cycloaddition desilylation.

Thermolysis and the Retro-Diels-Alder Reaction

Diels-Alder reactions are reversible, and at sufficiently high temperatures, the reverse reaction, known as the retro-Diels-Alder (rDA), can be induced.[4][5] This can be a synthetically useful strategy. For instance, an adduct can be formed and then, under flash vacuum pyrolysis, undergo an rDA reaction. If the reaction is designed correctly, a stable small molecule (like CO₂ or N₂) can be extruded, leading to the formation of new aromatic systems.[4][5] This allows the initial adduct to serve as a precursor to complex aromatic or heteroaromatic compounds that would be difficult to synthesize directly.

Applications in Advanced Synthesis

The methodologies described above position bis(trimethylsilyl)acetylenedicarboxylate as a key building block for:

-

Pharmaceuticals and Agrochemicals: The construction of rigid, polycyclic scaffolds is a common strategy in drug discovery. This reagent provides a direct route to such frameworks, with latent functionality (the diacid) available for modification to tune biological activity.[6]

-

Materials Science: The creation of highly substituted aromatic compounds via Diels-Alder/retro-Diels-Alder sequences is crucial for developing novel organic electronic materials, polymers, and coatings where specific electronic and physical properties are required.[6]

-

Natural Product Synthesis: Many complex natural products contain highly substituted six-membered rings. The Diels-Alder reaction is one of the most powerful methods for their construction, and this reagent provides a valuable tool in the synthetic chemist's arsenal.[7]

Experimental Protocols

The following protocols are representative and should be adapted based on the specific substrate and scale.

Protocol 1: Diels-Alder Reaction with Cyclopentadiene

This protocol is based on typical conditions for reactive dienes.[1][3]

-

Diene Preparation: In a well-ventilated fume hood, "crack" dicyclopentadiene by heating it to its boiling point (~170°C) and distilling the resulting cyclopentadiene monomer, collecting it in a flask cooled to 0°C. Use immediately.

-

Reaction Setup: To a solution of freshly distilled cyclopentadiene (1.2 eq) in 10 mL of diethyl ether in a round-bottom flask at 0°C, add a solution of bis(trimethylsilyl)acetylenedicarboxylate (1.0 eq) in 5 mL of diethyl ether dropwise with stirring.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. The reaction is often exothermic and may not require external heating.

-

Workup and Purification: Remove the solvent under reduced pressure. The crude product is typically of high purity and can often be used without further purification. If necessary, purify by column chromatography on silica gel or by vacuum distillation. The protocol's success is validated by ¹H NMR, which will show the characteristic signals of the bicyclo[2.2.1]heptadiene skeleton.

Protocol 2: Desilylation of the Diels-Alder Adduct

-

Setup: Dissolve the Diels-Alder adduct (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add a 1.0 M solution of TBAF in THF (2.5 eq) dropwise at room temperature.

-

Reaction: Stir the mixture for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Acidify the aqueous layer to pH ~2 with 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dicarboxylic acid.

Conclusion and Future Outlook

Bis(trimethylsilyl)acetylenedicarboxylate is more than just another dienophile; it is a strategic tool for complex synthesis. Its ability to act as both a highly reactive building block and a protected precursor for dicarboxylic acids provides a powerful one-two punch for constructing intricate molecular frameworks. Future research will likely focus on its application in asymmetric cycloadditions and its use in the synthesis of novel functional materials and biologically active compounds. The logical and reliable nature of its reactivity ensures it will remain a valuable reagent for years to come.

References

-

Mastering Organic Synthesis with Bis(trimethylsilyl)acetylene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Kraihanzel, C. S., & Losee, M. L. (1968). Ethynylsilanes. IV. The Effect of Temperature on the Diels-Alder Addition of Acetylenic Dienophiles to 1-Trimethylsilylcyclopentadiene. The Journal of Organic Chemistry, 33(5), 1983–1986. Retrieved from [Link]

-

Rosenthal, U. (2021). Latest News: Reactions of Group 4 Bis(trimethylsilyl)acetylene Metallocene Complexes and Applications of the Obtained Products. ChemistryOpen, 10(12), 1234–1243. Retrieved from [Link]

-

Unlocking Synthesis: The Power of Bis(trimethylsilyl)acetylene in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley. (This is a general reference for standard procedures like those found in Organic Syntheses). A specific link to the online procedure is: [Link]

-

Baldwin, J. E., & Smith, R. A. (2003). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Proceedings of the 18th Annual MDPI International Symposium on Progress in Chemical Sciences. Retrieved from [Link]

-

Abbott, T. W., Arnold, R. T., & Thompson, R. B. (1938). Acetylenedicarboxylic acid. Organic Syntheses, 18, 3. Retrieved from [Link]

-

Fleming, I., & Michael, J. P. (1981). The reaction between bis(trimethylsilyl)cyclopentadiene and dichloroketen, and the Diels–Alder reactions between N-phenylmaleimide and two silylated methylcyclopentadienes. Journal of the Chemical Society, Perkin Transactions 1, 1549-1556. Retrieved from [Link]

-

Liu, S., Yin, S., Zhang, Z., Liu, H., Liu, M., & Han, B. (2020). Synthesis of Bis(trimethylsilyl)acetylene (BTMSA) by Direct Reaction of CaC2 with N‐(trimethylsilyl)imidazole. ChemistrySelect, 5(31), 9721-9724. (While about BTMSA, discusses general principles of silylation). Retrieved from [Link]

-

Rubina, M., & Gevorgyan, V. (2012). Synthesis of [2‐(Trimethylsilyl)ethynyl]pyrazoles Based on Bis(trimethylsilyl)acetylene and Arylacetyl Chlorides. European Journal of Organic Chemistry, 2012(22), 4235-4244. Retrieved from [Link]

-

Retro-Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

-

Voronkov, M. G., Basenko, S. V., & Mirskov, R. G. (1982). Sulfonation of aromatic and heterocyglic compounds with bis(trimethylsilyl) sulfate. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, (3), 665-666. Retrieved from [Link]

-

Würthner, F., & Bunz, U. H. F. (2021). Diels‐Alder Reactivity of Triisopropylsilyl Ethynyl Substituted Acenes. Chemistry – A European Journal, 27(1), 134-140. Retrieved from [Link]

-